MIT-PZR

描述

属性

IUPAC Name |

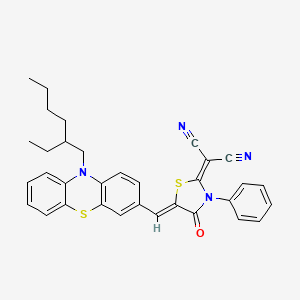

2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYUDVPJRIVPOC-DXJNIWACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PZR Protein Expression and Function

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the Protein Zero-Related (PZR) protein, with a specific focus on its expression in various cell types, its role in cellular signaling, and the experimental methodologies used for its study.

Introduction to PZR

Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily (IgSF).[1] It shares significant sequence homology in its extracellular domain with the myelin P0 protein (MPZ).[1] PZR is encoded by the MPZL1 gene and undergoes alternative splicing to produce at least three isoforms: PZR, PZRa, and PZRb, which exhibit tissue-specific expression patterns.[1][2] The full-length PZR isoform contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its intracellular domain, which are crucial for its signaling functions.[3][4][5] Functionally, PZR acts as a multifaceted signaling hub, playing significant roles in cell adhesion, migration, immunomodulation, and oncogenesis.[1][3]

PZR Expression and Localization in Different Cell Types

PZR is widely expressed across various tissues and cell types, with notable enrichment in cardiovascular, renal, and pancreatic tissues.[1] Its localization is often at sites of cell-cell contact and in domains associated with cell migration, consistent with its function as a cell adhesion molecule.[1][3]

Table 1: Summary of PZR Expression and Localization

| Cell/Tissue Type | Expression Level | Subcellular Localization | Key Findings |

| Endothelial Cells (e.g., BAECs) | Expressed | Cell-cell contacts, intracellular granules | Implicated in SHP-2-dependent signaling at interendothelial junctions.[2][3][6] |

| Epithelial & Mesothelioma Cells (e.g., REN) | Expressed | Cell-cell contacts | Localization at cell contacts supports its role as a cell adhesion protein.[2][3] |

| Hematopoietic Cells | High | Not specified | High levels of expression reported.[3] |

| Cancer Cells | |||

| Lung Adenocarcinoma (SPC-A1) | Overexpressed | Not specified | Overexpression correlates with unfavorable prognosis and promotes tumorigenicity.[7][8] |

| HeLa, HT-1080, HEK293 | Expressed | Cell surface | Used extensively as model systems to study PZR signaling and glycosylation.[4][5][9] |

PZR Signaling Pathways

PZR functions as a scaffold and signaling molecule, primarily through the tyrosine phosphorylation of its ITIM domains and subsequent recruitment of signaling partners.

Concanavalin A (ConA) and Src-Mediated Activation

PZR is a major cell surface receptor for the plant lectin Concanavalin A (ConA).[4][9] The binding of ConA to the glycosylated extracellular domain of PZR induces its clustering, leading to the activation of constitutively associated Src family kinases (SFKs), particularly c-Src.[1][4] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[1][4] Other kinases, including c-Fyn, c-Lyn, Csk, and c-Abl, have also been shown to phosphorylate PZR.[2][3][6]

Recruitment of SHP-2 and Downstream Signaling

The tyrosine-phosphorylated ITIMs of PZR serve as docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2.[1][3][4] The recruitment of SHP-2 is a central event in PZR-mediated signaling.[4][5] This PZR/SHP-2 signaling complex is involved in regulating a variety of cellular processes:

-

Cell Adhesion and Migration: PZR is proposed to be a cell adhesion protein, and its signaling through SHP-2 is involved in modulating cell-cell contacts and motility.[3] In lung cancer cells, PZR promotes migration and invasion by activating the tyrosine kinases FAK and c-Src and by maintaining intracellular levels of reactive oxygen species (ROS).[7]

-

Oncogenesis: Dysregulation of PZR expression and signaling is linked to cancer progression.[1] In lung cancer, PZR overexpression is associated with poor survival, and its knockout suppresses tumor-forming ability in mouse models.[7][8][10]

Quantitative Data on PZR Expression

The analysis of PZR protein by methods like Western blotting reveals significant heterogeneity in its apparent molecular weight across different cell lines. This is primarily due to variable N-linked glycosylation.

Table 2: Molecular Weight and Expression Changes of PZR

| Cell Line / Condition | Apparent Molecular Weight (SDS-PAGE) | Predicted Molecular Weight (non-glycosylated) | Quantitative Finding | Reference |

| HeLa | 30-70 kDa | ~30 kDa | Heterogeneous due to extensive glycosylation. | [5][9] |

| HT-1080 | 31-50 kDa | ~30 kDa | Heterogeneous due to glycosylation. | [5][9] |

| HEK293 | 31-50 kDa | ~30 kDa | Heterogeneous due to glycosylation. | [5][9] |

| Lung Cancer Tissues | Not specified | Not specified | PZR is significantly overexpressed compared to normal adjacent tissues. | [7][8] |

Note: Treatment of cells with tunicamycin, an inhibitor of N-linked glycosylation, results in a sharp PZR band at approximately 30 kDa, confirming the predicted size of the core protein.[5][9]

Experimental Protocols

Studying PZR expression and its protein-protein interactions involves standard molecular biology techniques.

Western Blotting for PZR Detection

This protocol allows for the detection and semi-quantification of total PZR protein in cell lysates.

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Denature 15-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel. For smaller isoforms or fragments, a higher percentage gel may be required.[12]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody against PZR (e.g., rabbit polyclonal anti-PZR) diluted in blocking buffer, typically overnight at 4°C.[11]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[11]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[11]

-

Immunoprecipitation (IP) of PZR and Associated Proteins

This protocol is used to isolate PZR and its binding partners, such as SHP-2, from cell lysates.

-

Lysate Preparation: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., NP40-based).

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G-agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Incubate 500-1000 µg of pre-cleared lysate with 1-2 µg of anti-PZR primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[5]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against PZR, SHP-2, or other potential interactors.

-

Immunohistochemistry (IHC) for PZR in Tissues

This protocol is for visualizing the localization of PZR in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Blocking:

-

Primary Antibody Incubation:

-

Detection:

-

Counterstaining and Mounting:

This guide summarizes the current understanding of PZR protein expression, signaling, and analysis. The provided protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of PZR in health and disease.

References

- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PZR Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Phosphorylation and Localization of Protein-Zero Related (PZR) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f1 | Aging [aging-us.com]

- 9. researchgate.net [researchgate.net]

- 10. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f5 | Aging [aging-us.com]

- 11. origene.com [origene.com]

- 12. Western blot protocol for low molecular weight proteins [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Immunohistochemistry Procedure [sigmaaldrich.com]

The Pivotal Role of PZR in Cell Adhesion and Migration: A Technical Guide for Researchers

An in-depth exploration of the Protein Zero-Related (PZR) signaling nexus and its implications for therapeutic development.

This technical guide provides a comprehensive overview of the transmembrane glycoprotein PZR (Protein Zero-Related), also known as MPZL1, and its critical functions in regulating cell adhesion and migration. PZR has emerged as a significant player in various physiological and pathological processes, including cancer progression and developmental syndromes. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding PZR's multifaceted role.

PZR: A Key Modulator of Cellular Motility

PZR is a member of the immunoglobulin superfamily, characterized by an extracellular domain with homology to myelin P0, a transmembrane segment, and an intracellular region containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[1][2] These ITIMs are crucial for PZR's function as a signaling hub, facilitating interactions with downstream effector proteins.[2] PZR is expressed in various tissues, including cardiovascular, renal, and pancreatic tissues, and is often localized at cell-cell contact sites and in domains associated with cell migration.[2]

Emerging evidence strongly indicates that dysregulation of PZR expression is linked to cancer progression.[1][2][3] Notably, PZR is overexpressed in several cancers, including lung, gallbladder, ovarian, and hepatocellular carcinomas, where its elevated levels often correlate with a poor prognosis.[1][4]

The PZR Signaling Network in Cell Adhesion and Migration

PZR's influence on cell adhesion and migration is primarily mediated through its interaction with the non-receptor protein tyrosine phosphatase SHP-2 and the subsequent modulation of key signaling cascades.[1][2][3] The binding of SHP-2 to the phosphorylated ITIMs of PZR is a critical event that initiates a signaling cascade impacting cell motility.[5]

The PZR-SHP-2 Axis and Downstream Effectors

Upon activation, PZR recruits SHP-2, leading to the modulation of downstream signaling pathways that are fundamental to cell migration machinery.[1][5] Key effector molecules in this pathway include:

-

c-Src: This non-receptor tyrosine kinase is constitutively associated with PZR and becomes activated upon PZR engagement.[4][6] Activated c-Src, in turn, can phosphorylate a variety of substrates involved in cell adhesion and migration.

-

Focal Adhesion Kinase (FAK): A central regulator of focal adhesions, FAK is a key downstream target in the PZR signaling cascade. PZR promotes the phosphorylation and activation of FAK.[1][3]

-

Cortactin: An actin-binding protein that promotes actin polymerization and is involved in the formation of migratory protrusions. PZR signaling leads to the phosphorylation and activation of cortactin.[1][4]

The interplay between these molecules results in the dynamic regulation of the cytoskeleton and focal adhesions, which are essential for cell movement.

Signaling Pathway Diagram

The following diagram illustrates the core PZR signaling pathway that promotes cell migration.

Quantitative Analysis of PZR's Role in Cell Motility

Studies utilizing in vitro cancer cell models have provided quantitative data on the impact of PZR expression on cell migration and invasion. The following tables summarize key findings from studies on lung adenocarcinoma cells (SPC-A1).

Table 1: Effect of PZR Knockout on SPC-A1 Cell Functions

| Cellular Process | PZR Knockout vs. Wild Type | Reference |

| Colony Formation | ~50% reduction | [1] |

| Cell Migration | Significant reduction | [1] |

| Cell Invasion | Significant reduction | [1] |

| Tumor Growth (in vivo) | Suppressed tumor-forming ability | [3][7] |

Table 2: Effect of PZR Overexpression on SPC-A1 Cell Functions

| Cellular Process | PZR Overexpression vs. Vector Control | Reference |

| Cell Proliferation | Significantly increased | [1][8] |

| Cell Migration | Significantly increased | [1][8] |

| Cell Invasion | Significantly increased | [1][8] |

These data clearly demonstrate a dose-dependent role for PZR in promoting cancer cell motility and tumorigenicity.

Experimental Protocols for Studying PZR Function

To facilitate further research into PZR, this section provides detailed methodologies for key experiments used to elucidate its role in cell adhesion and migration.

Generation of PZR Knockout and Overexpression Cell Lines

A fundamental approach to studying PZR function involves modulating its expression levels in a target cell line.

Experimental Workflow: Generation of Stable Cell Lines

References

- 1. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion | Aging [aging-us.com]

- 5. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f5 | Aging [aging-us.com]

- 8. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f4 | Aging [aging-us.com]

The PZR Gene: A Comprehensive Technical Guide to its Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Zero Related (PZR), encoded by the MPZL1 gene, is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1][2] Initially identified for its sequence homology to the myelin P0 protein, PZR has emerged as a critical signaling hub involved in a diverse array of cellular processes, including cell adhesion, migration, and oncogenesis.[1][2] Its dysregulation has been implicated in various diseases, making it a promising target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the PZR gene structure, its protein products, and the intricate mechanisms governing its regulation and signaling functions.

PZR Gene and Protein Structure

Genomic Location and Gene Structure

The human MPZL1 gene is located on the forward strand of chromosome 1 at position 1q24.2.[3][4] It spans approximately 70.7 kilobases and consists of 7 exons.[5]

Protein Isoforms and Domains

Alternative splicing of the MPZL1 gene results in the production of at least three protein isoforms: PZR, PZRa, and PZRb.[1][2] The canonical PZR protein is a single-pass transmembrane protein with a molecular weight of approximately 29 kDa, though it often appears larger on SDS-PAGE due to glycosylation.[1][6]

The protein structure of PZR consists of:

-

Extracellular Domain: An N-terminal immunoglobulin-like (Ig-like) V-set domain, which is involved in cell-cell adhesion and ligand binding.[1][7] This domain shares significant homology with the myelin P0 protein.[1]

-

Transmembrane Domain: A single hydrophobic alpha-helical segment that anchors the protein in the cell membrane.[8]

-

Intracellular Domain: A cytoplasmic tail containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[8][9] These motifs are crucial for PZR's signaling functions.

The isoforms PZRa and PZRb are generated through alternative splicing and differ in their cytoplasmic domains, notably lacking the ITIMs found in the full-length PZR protein.[2] This structural difference renders them incapable of recruiting certain downstream signaling molecules.[10]

A schematic representation of the PZR protein structure is provided below:

Regulation of PZR Gene Expression

The expression of the MPZL1 gene is regulated at multiple levels, including transcriptional control and post-transcriptional modifications.

Transcriptional Regulation

The promoter region of the MPZL1 gene contains binding sites for several transcription factors that can modulate its expression. While comprehensive experimental validation is ongoing, bioinformatic analyses have identified potential binding sites for the following transcription factors:

| Transcription Factor | Potential Role in Regulation |

| FOXL1 | Forkhead box protein L1, involved in development and cell proliferation. |

| Nkx2-2, Nkx3-1 | NK homeobox family members, crucial in development and tissue specification. |

| Pax-4a | Paired box gene 4, involved in pancreatic islet development. |

| GATA-1 | GATA binding protein 1, a key regulator of hematopoiesis. |

| FOXD3 | Forkhead box D3, involved in embryonic development and cell fate decisions. |

Table 1: Potential Transcription Factors Regulating MPZL1 Expression.[1]

Further research is required to elucidate the precise role of these and other transcription factors in the tissue-specific and context-dependent expression of PZR.

Post-Translational Modifications

The function of the PZR protein is further regulated by post-translational modifications, most notably:

-

Glycosylation: PZR is a heavily glycosylated protein, which contributes to its stability and interactions with other molecules, such as the lectin Concanavalin A (ConA).[1][6]

-

Phosphorylation: Tyrosine phosphorylation of the ITIMs in the intracellular domain is a critical event for the recruitment of downstream signaling proteins, such as SHP-2.[9][11] This phosphorylation is mediated by Src family kinases.[9]

PZR Signaling Pathways

PZR acts as a scaffold protein, orchestrating the assembly of signaling complexes at the cell membrane to regulate key cellular processes.

The PZR-SHP-2-Src Signaling Axis

A central signaling pathway involving PZR is its interaction with the protein tyrosine phosphatase SHP-2 and the proto-oncogene Src.[2][9]

The activation of this pathway can be initiated by the binding of ligands, such as Concanavalin A, to the extracellular domain of PZR.[9] This binding triggers a conformational change in PZR, leading to the activation of constitutively associated c-Src.[9] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[9]

The phosphorylated ITIMs serve as docking sites for the SH2 domains of SHP-2, recruiting it to the plasma membrane.[11] This recruitment can lead to the activation of downstream signaling cascades, including the Ras-MAPK pathway, which promotes cell proliferation and survival.[12]

Role in Cell Migration and Invasion

The PZR signaling network plays a crucial role in regulating cell migration and invasion, particularly in the context of cancer metastasis.[13][14] Overexpression of PZR has been shown to promote the migration and invasion of various cancer cells.[13][15] This is thought to be mediated through the activation of the Src-focal adhesion kinase (FAK) signaling axis, which is a key regulator of cell adhesion and motility.[16]

Quantitative Data on PZR Expression

The expression of MPZL1 is dysregulated in several human cancers, often correlating with tumor progression and poor prognosis.

| Cancer Type | Expression Change (Tumor vs. Normal) | Associated Outcome | Reference |

| Lung Adenocarcinoma (LUAD) | Upregulated | Unfavorable prognosis | [13] |

| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | Unfavorable prognosis | [13] |

| Ovarian Cancer | Upregulated | Associated with malignant features | [15] |

| Hepatocellular Carcinoma (HCC) | Amplification of the MPZL1 gene | - | [16] |

| Gallbladder Carcinoma | Upregulated | Higher in advanced tumor stages | [16] |

| Rectum Adenocarcinoma (READ) | Upregulated | - |

Table 2: Dysregulation of MPZL1 Expression in Various Cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PZR gene structure and regulation.

Co-Immunoprecipitation (Co-IP) for PZR and SHP-2 Interaction

This protocol is designed to verify the interaction between PZR and SHP-2 in a cellular context.

Materials:

-

Cell lysate from cells expressing PZR and SHP-2

-

Anti-PZR antibody (primary antibody)

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-SHP-2 antibody (for Western blotting)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-PZR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-SHP-2 antibody.

Western Blotting for Phosphorylated PZR

This protocol is used to detect the phosphorylation status of PZR.

Materials:

-

Cell lysate

-

Anti-phospho-PZR (specific to a phosphorylated tyrosine residue) antibody

-

Anti-total-PZR antibody

-

Loading buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Wash buffer (TBST)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Lyse cells and quantify protein concentration. Add loading buffer to the lysates and boil for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PZR antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-total-PZR antibody to normalize for protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PZR expression on cell migration.

Materials:

-

Cells with modulated PZR expression (e.g., knockdown or overexpression)

-

Culture plates (e.g., 6-well plates)

-

Pipette tips (e.g., 200 µL)

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.

-

Creating the Scratch: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with media to remove any detached cells.

-

Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours).

-

Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure is indicative of the cell migration speed.

Luciferase Reporter Assay for PZR Promoter Activity

This assay is used to identify regulatory elements in the PZR promoter and the transcription factors that bind to them.

Materials:

-

Luciferase reporter plasmid containing the MPZL1 promoter region

-

Expression plasmids for candidate transcription factors

-

Control plasmid (e.g., Renilla luciferase)

-

Cell line for transfection

-

Transfection reagent

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect cells with the MPZL1 promoter-luciferase reporter plasmid, the control plasmid, and an expression plasmid for a candidate transcription factor (or an empty vector control).

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

-

Luminescence Measurement: Measure the firefly luciferase activity (from the MPZL1 promoter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase or decrease in the normalized luciferase activity in the presence of a transcription factor indicates its regulatory effect on the MPZL1 promoter.

Conclusion and Future Directions

The PZR gene and its protein product are integral components of cellular signaling networks that govern fundamental processes such as cell adhesion and migration. Its dysregulation in cancer highlights its potential as a valuable biomarker and a promising therapeutic target. Future research should focus on further delineating the transcriptional and post-transcriptional regulatory mechanisms that control PZR expression in both normal and pathological conditions. A deeper understanding of the PZR-mediated signaling pathways will be crucial for the development of novel therapeutic strategies aimed at modulating its activity for the treatment of cancer and other diseases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of the PZR gene.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Expression of MPZL1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. researchgate.net [researchgate.net]

- 4. MPZL1 - Wikipedia [en.wikipedia.org]

- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPZL1 - myelin protein zero like 1 | Gemma [gemma.msl.ubc.ca]

- 10. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 11. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 13. rcsb.org [rcsb.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. MPZL1 myelin protein zero like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. UALCAN [ualcan.path.uab.edu]

The Discovery and Initial Characterization of the PZR Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1][2] Since its initial discovery as a binding partner for the tyrosine phosphatase SHP-2, PZR has emerged as a critical regulator in a variety of cellular processes, including cell adhesion, migration, and signal transduction.[3] Structurally, PZR is characterized by an extracellular immunoglobulin-like domain, a single transmembrane segment, and an intracellular tail containing two highly conserved immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2][4] These ITIMs are central to PZR's function, mediating its interaction with SHP-2 and initiating downstream signaling cascades. This technical guide provides an in-depth overview of the discovery, initial characterization, and key signaling pathways of the PZR protein, offering valuable insights for researchers and professionals in drug development.

Discovery and Molecular Characteristics

PZR was first identified through efforts to find binding partners and putative physiological substrates of the tyrosine phosphatase SHP-2.[3] Overexpression of a catalytically inactive mutant of SHP-2 in 293 cells led to the hyperphosphorylation of a glycoprotein that was subsequently identified and named PZR for its sequence homology to Myelin Protein Zero (P0).[3]

The PZR protein is encoded by the MPZL1 gene and its primary structure consists of a single polypeptide chain.[1] Alternative splicing of the MPZL1 gene can result in different isoforms of the PZR protein.[5] The full-length PZR protein contains two intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[6] However, a variant form, designated PZR1b, lacks these ITIMs due to alternative splicing.[5] This shorter isoform shares the same extracellular region but cannot recruit SHP-2, and its overexpression has been shown to have a dominant-negative effect on the signaling functions of the full-length PZR.[5]

Data Presentation: Molecular and Cellular Interactions of PZR

Note: While the interactions between PZR, c-Src, and SHP-2 are well-established, specific quantitative data such as binding affinities (Kd) and enzyme kinetics (Km, kcat) are not consistently reported in the available literature. The following tables provide a structured summary of the qualitative and semi-quantitative findings.

| Table 1: PZR Protein-Protein Interactions | ||

| Binding Partner | Interacting Domain/Motif | Functional Consequence |

| SHP-2 | Phosphorylated ITIMs (Y241, Y263) | Recruitment of SHP-2 to the plasma membrane, initiation of downstream signaling.[2][4] |

| c-Src | Constitutive association | Phosphorylation of PZR's ITIMs, activation of c-Src upon ConA binding.[6] |

| Concanavalin A (ConA) | Extracellular Glycosylated Domain | Induces tyrosine phosphorylation of PZR and activation of c-Src.[6] |

| Table 2: Key Tyrosine Phosphorylation Sites in PZR | |

| Phosphorylation Site | Kinase |

| Tyrosine 241 (Y241) | c-Src |

| Tyrosine 263 (Y263) | c-Src |

PZR Signaling Pathways

The PZR signaling cascade is initiated by extracellular stimuli, with the plant lectin Concanavalin A (ConA) being a well-characterized agonist.[6] The binding of ConA to the glycosylated extracellular domain of PZR induces a conformational change that leads to the activation of the constitutively associated c-Src kinase.[6] Activated c-Src then phosphorylates the tyrosine residues within the two ITIMs in the intracellular domain of PZR.[6]

These phosphorylated ITIMs serve as docking sites for the tandem SH2 domains of the tyrosine phosphatase SHP-2.[4] The recruitment of SHP-2 to the PZR signaling complex is a critical event that propagates the signal downstream. The PZR-SHP-2 complex has been implicated in the regulation of several key cellular processes, including cell migration and oncogenesis, through the modulation of downstream effectors such as the Ras-MAPK pathway, FAK, and cortactin.[2][7][8] In the context of Noonan syndrome with multiple lentigines (NSML), the PZR-SHP2 signaling axis has been shown to regulate the expression of IRX3 and IRX5 transcription factors.[9][10]

Signaling Pathway Diagram

Experimental Protocols

Co-Immunoprecipitation of PZR and SHP-2

This protocol describes the co-immunoprecipitation of PZR and its binding partner SHP-2 from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-PZR antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Culture and lyse cells expressing PZR and SHP-2.

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-PZR antibody to form immune complexes.

-

Capture the immune complexes by adding protein A/G agarose beads.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PZR and SHP-2.

In Vitro Kinase Assay for c-Src-mediated PZR Phosphorylation

This protocol details an in vitro kinase assay to measure the phosphorylation of a PZR substrate by c-Src.

Materials:

-

Recombinant active c-Src kinase

-

PZR substrate (e.g., a peptide corresponding to the ITIMs of PZR)

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PZR substrate, and c-Src kinase.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the extent of PZR phosphorylation.

Experimental Workflow Diagram

Logical Relationships in PZR Function

The function of PZR is tightly regulated by a series of molecular events that can be represented as a logical relationship. The recruitment of SHP-2, a key step in PZR-mediated signaling, is contingent upon both the presence of PZR at the membrane and its phosphorylation by an active kinase, such as c-Src.

Logic Diagram

Conclusion

The discovery and initial characterization of PZR have unveiled a key player in cellular signaling. Its role as a scaffold protein, bringing together the kinase c-Src and the phosphatase SHP-2, places it at a critical juncture in pathways that control cell adhesion, migration, and proliferation. The detailed understanding of its molecular interactions and signaling cascades, as outlined in this guide, provides a solid foundation for further research and the development of therapeutic strategies targeting PZR-related pathways in diseases such as cancer. The provided protocols and diagrams serve as practical resources for scientists aiming to investigate the multifaceted functions of this important protein.

References

- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion | Aging [aging-us.com]

- 3. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PZR Coordinates Shp2 Noonan and LEOPARD Syndrome Signaling in Zebrafish and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a variant form of PZR lacking immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amplification of MPZL1/PZR promotes tumor cell migration through Src-mediated phosphorylation of cortactin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. SHP2 genetic variants in NSML-associated RASopathies disrupt the PZR-IRX transcription factor signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Protein Zero Related (PZR) protein family, encoded by the MPZL1 gene, represents a class of type I transmembrane glycoproteins belonging to the immunoglobulin superfamily. These proteins are crucial regulators of fundamental cellular processes, including cell adhesion, migration, and signal transduction. Dysregulation of PZR family members has been increasingly implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the PZR protein family, its interacting signaling molecules, and detailed methodologies for their study. We delve into the core signaling pathways mediated by PZR, primarily through its interactions with the protein tyrosine phosphatase SHP-2 and Src family kinases. This document aims to serve as a vital resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key molecular interactions and workflows to facilitate further investigation into this important protein family.

Introduction to the PZR Protein Family

The Protein Zero Related (PZR) protein, also known as Myelin Protein Zero-Like 1 (MPZL1), is a key member of the immunoglobulin superfamily.[1][2][3][4] Structurally, PZR is a type I transmembrane glycoprotein characterized by an extracellular immunoglobulin-like domain, a single transmembrane segment, and an intracellular domain containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[1][5] Alternative splicing of the MPZL1 gene gives rise to several isoforms, including PZRa and PZRb, which may have distinct functional roles.[1]

PZR is ubiquitously expressed in various tissues, with particularly high levels observed in the heart, placenta, kidney, and pancreas.[6] At the cellular level, PZR is localized to the plasma membrane and vesicles.[6] The PZR family of proteins are critical players in a multitude of cellular functions. They are recognized as receptors for the plant lectin Concanavalin A (ConA), and this interaction can trigger downstream signaling events.[1][7][8][9] More significantly, PZR proteins are pivotal in regulating cell adhesion and migration, processes that are fundamental to both normal physiological events and pathological conditions such as cancer metastasis.[2][9]

The signaling capacity of PZR is primarily mediated through its intracellular ITIMs. Upon tyrosine phosphorylation, these motifs serve as docking sites for SH2 domain-containing proteins, most notably the protein tyrosine phosphatase SHP-2.[5][10] This interaction is a critical node in the PZR signaling cascade. Furthermore, PZR is constitutively associated with the non-receptor tyrosine kinase c-Src, and its activation is a key event in PZR-mediated signaling.[7][8] The interplay between PZR, SHP-2, and Src kinases orchestrates a complex signaling network that influences cell behavior and fate. Given their integral role in cell signaling and their association with disease, the PZR protein family presents a promising area for basic research and the development of novel therapeutic strategies.

Core Signaling Molecules and Pathways

The PZR protein family orchestrates cellular responses through intricate signaling pathways, primarily involving the protein tyrosine phosphatase SHP-2 and Src family kinases. These interactions are fundamental to PZR's role in cell adhesion, migration, and proliferation.

PZR and SHP-2 Signaling

A central event in PZR-mediated signaling is the recruitment and activation of the non-receptor protein tyrosine phosphatase SHP-2. PZR contains two conserved immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain.[10] Following ligand binding or other stimuli, these ITIMs become tyrosine-phosphorylated, creating docking sites for the tandem SH2 domains of SHP-2.[5][10] The binding of SHP-2 to phosphorylated PZR is a critical step that can lead to the activation of downstream signaling cascades, including the Ras-MAPK pathway.[10] This interaction is not only crucial for normal cellular functions but is also implicated in developmental disorders like Noonan syndrome and in the progression of various cancers.[2][10]

PZR and Src Family Kinase Signaling

PZR is also a key regulator and substrate of Src family kinases, particularly c-Src.[7] PZR and c-Src are often found in a constitutive complex at the plasma membrane.[7][8] Upon activation, for instance by the binding of Concanavalin A to PZR, c-Src kinase activity is enhanced, leading to the phosphorylation of various downstream substrates, including PZR itself.[1][7] This autophosphorylation of PZR on its ITIMs can then create the binding sites for SHP-2, thus linking the Src and SHP-2 signaling pathways.[7] The PZR-Src signaling axis is known to regulate cell migration and invasion, in part through the phosphorylation of downstream targets like focal adhesion kinase (FAK) and cortactin.[2][11]

Quantitative Data

While much of the research on the PZR protein family has been qualitative, several studies have provided quantitative insights into its expression and interactions. This section summarizes the available quantitative data in a structured format to facilitate comparison and further analysis.

Protein-Protein Interaction Affinities

The binding affinities between PZR and its signaling partners are crucial for understanding the dynamics of the signaling pathways. However, specific Kd values for these interactions are not widely reported in the literature. Further biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are needed to precisely quantify these interactions.

Gene and Protein Expression Levels

The expression levels of MPZL1 (the gene encoding PZR) and its protein product are often altered in disease states, particularly in cancer. The following table summarizes a selection of findings on MPZL1 expression.

| Cancer Type | Tissue/Cell Line | Method | Expression Change | Reference |

| Lung Cancer | Lung Adenocarcinoma (LUAD) and Squamous Cell Carcinoma (LUSC) tissues | GEPIA (TCGA and GTEx databases) | Upregulated in tumor tissues compared to normal tissues | [12] |

| Lung Cancer | Lung Adenocarcinoma SPC-A1 cells | CRISPR/Lentivirus | Knockout reduced, and overexpression increased colony formation, migration, and invasion | [2] |

| Colorectal Cancer | Colorectal cancer cells | - | PZR promotes invasion and migration | [11] |

Enzyme Kinetics

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the PZR protein family and its signaling pathways.

Co-Immunoprecipitation (Co-IP) of PZR and Interacting Proteins

This protocol is designed to isolate PZR and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibody specific to PZR (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for western blot detection (e.g., anti-SHP-2, anti-Src)

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-PZR antibody.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against potential interaction partners.[13][14][15][16]

In Vitro Src Kinase Assay

This protocol measures the ability of Src kinase to phosphorylate a PZR-derived substrate peptide.

Materials:

-

Recombinant active Src kinase

-

PZR substrate peptide (containing the tyrosine phosphorylation site)

-

Kinase reaction buffer

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for ³²P, or a luminometer for ADP-Glo™)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, Src kinase, and the PZR substrate peptide.

-

Initiate the reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity. For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit.[17][18][19][20][21]

Transwell Cell Migration Assay

This assay is used to quantify the migratory capacity of cells in response to a chemoattractant, a process often regulated by PZR signaling.

Materials:

-

Transwell inserts (with a porous membrane)

-

24-well plates

-

Cell culture medium (serum-free and with serum or chemoattractant)

-

Cells of interest

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

Procedure:

-

Seed the lower chamber of the 24-well plate with medium containing a chemoattractant (e.g., serum).

-

Place the Transwell insert into the well.

-

Seed the cells in serum-free medium into the upper chamber of the insert.

-

Incubate the plate to allow for cell migration through the porous membrane.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope to quantify cell migration.[22][23][24][25]

Conclusion and Future Directions

The PZR protein family plays a multifaceted role in cellular signaling, with significant implications for both normal physiology and disease. The core signaling axis involving SHP-2 and Src family kinases highlights the importance of PZR as a signaling hub at the plasma membrane. While significant progress has been made in elucidating the qualitative aspects of PZR function, a deeper quantitative understanding is still needed. Future research should focus on determining the precise binding affinities between PZR and its interacting partners, the absolute quantification of PZR protein levels in different cellular contexts, and the detailed kinetic parameters of the enzymes involved in PZR signaling. Such quantitative data will be invaluable for developing accurate models of PZR-mediated signaling and for designing targeted therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the intricate biology of the PZR protein family and its role in human health and disease.

References

- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPZL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Cell surface glycoprotein PZR is a major mediator of concanavalin A-in" by Runxiang Zhao, Abdelmadjid Guerrah et al. [scholarworks.uttyler.edu]

- 9. researchgate.net [researchgate.net]

- 10. PZR Coordinates Shp2 Noonan and LEOPARD Syndrome Signaling in Zebrafish and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f1 | Aging [aging-us.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. promega.com [promega.com]

- 19. benchchem.com [benchchem.com]

- 20. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 24. Cell migration assay or Transwell assay [protocols.io]

- 25. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Post-translational modifications of PZR and their significance

An In-depth Technical Guide to the Post-Translational Modifications of Protein Zero-Related (PZR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily. It functions as a critical signaling hub, modulating a variety of cellular processes including cell adhesion, migration, and oncogenesis. The functional versatility of PZR is intricately regulated by post-translational modifications (PTMs), which dictate its interaction with downstream effectors and its overall biological activity. This technical guide provides a comprehensive overview of the known PTMs of PZR, with a primary focus on phosphorylation and glycosylation, their functional significance, and the experimental methodologies used for their characterization.

Introduction to PZR

PZR is characterized by an extracellular immunoglobulin-like (Ig) domain, a single transmembrane region, and an intracellular domain containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[1] Its expression is widespread across various tissues, with particularly high levels in the heart, placenta, kidney, and pancreas.[1] PZR plays a pivotal role in signal transduction, primarily through its interaction with the non-receptor protein tyrosine phosphatase SHP-2.[2][3] Dysregulation of PZR signaling has been implicated in developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[2][3]

Phosphorylation of PZR

Tyrosine phosphorylation is the most extensively studied PTM of PZR and is central to its signaling function.

Phosphorylation Sites and Kinases

The intracellular domain of PZR contains two ITIMs with the consensus sequence (I/V/L/S)-x-Y-x-x-(L/V). The tyrosine residues within these motifs are the primary sites of phosphorylation. Site-directed mutagenesis studies have identified Tyrosine 241 (Tyr241) and Tyrosine 263 (Tyr263) as the key phosphorylation sites in human PZR.[4]

Several non-receptor tyrosine kinases have been shown to phosphorylate PZR. The Src family kinases, including c-Src, c-Fyn, and c-Lyn , are major regulators of PZR phosphorylation.[5] In addition to Src family kinases, Csk (C-terminal Src kinase) and c-Abl have also been demonstrated to phosphorylate PZR.[5]

Functional Significance of Phosphorylation

The phosphorylation of Tyr241 and Tyr263 creates docking sites for the tandem SH2 domains of the protein tyrosine phosphatase SHP-2 .[4] The recruitment of SHP-2 to phosphorylated PZR is a critical event that initiates downstream signaling cascades. This interaction is essential for PZR's role in regulating cell adhesion and migration.[2]

Stimulation of cells with the lectin Concanavalin A (ConA) or with hydrogen peroxide (H₂O₂) a source of reactive oxygen species (ROS) , leads to a significant increase in PZR tyrosine phosphorylation and subsequent SHP-2 recruitment.[5][6] This suggests that PZR is involved in cellular responses to both mechanical stimuli (cell agglutination) and oxidative stress.

The PZR-SHP-2 signaling axis has been shown to modulate the activity of the Rho family of small GTPases , which are master regulators of the actin cytoskeleton and cell motility.[4][5] While the precise molecular mechanisms are still under investigation, it is evident that PZR phosphorylation plays a crucial role in the spatial and temporal control of Rho GTPase activity.

Quantitative Analysis of PZR Phosphorylation

While qualitative data on PZR phosphorylation is abundant, quantitative data on the stoichiometry of this modification is less common in the literature. However, techniques such as mass spectrometry-based selected reaction monitoring (SRM) can be employed to determine the absolute or relative abundance of phosphorylated PZR. Such analyses would involve the quantification of tryptic peptides containing phosphorylated and unphosphorylated Tyr241 and Tyr263. The table below provides a template for presenting such quantitative data.

| Condition | Phosphorylation Site | Method of Quantification | Fold Change (vs. Control) | Stoichiometry (%) | Reference |

| Basal | Tyr241 | Mass Spectrometry (SRM) | 1.0 | Data not available | |

| Tyr263 | Mass Spectrometry (SRM) | 1.0 | Data not available | ||

| Concanavalin A (10 µg/mL, 15 min) | Tyr241 | Western Blot Densitometry | Qualitative increase | Data not available | [6] |

| Tyr263 | Western Blot Densitometry | Qualitative increase | Data not available | [6] | |

| H₂O₂ (1 mM, 10 min) | Tyr241 | Western Blot Densitometry | Qualitative increase | Data not available | [5] |

| Tyr263 | Western Blot Densitometry | Qualitative increase | Data not available | [5] |

Glycosylation of PZR

PZR is a glycoprotein, and this modification plays a significant role in its structure and function.

Type and Sites of Glycosylation

PZR undergoes N-linked glycosylation , which is the attachment of an oligosaccharide to the nitrogen atom of an asparagine residue.[7] This modification is responsible for the observed heterogeneity in the molecular weight of PZR, which appears as a broad band on SDS-PAGE.[7] Treatment with N-glycosidase F (PNGase F) resolves this heterogeneity, resulting in a single band at the predicted molecular weight of the polypeptide chain.[7]

The extracellular domain of PZR contains two putative N-linked glycosylation sites.[7] The canonical consensus sequence for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline. Identification of the precise asparagine residues that are glycosylated would require techniques such as mass spectrometry following enzymatic digestion.

Functional Significance of Glycosylation

The glycosylation of PZR is crucial for its interaction with lectins, which are carbohydrate-binding proteins.[7] A prominent example is the interaction of PZR with Concanavalin A (ConA), a plant lectin that binds to mannose-containing glycans.[6] This interaction is not merely structural; as mentioned earlier, ConA binding is a potent inducer of PZR tyrosine phosphorylation and downstream signaling.[6] Therefore, glycosylation serves as a mechanism for PZR to sense and respond to its extracellular environment.

Other Post-Translational Modifications

Extensive literature searches did not yield specific reports on other PTMs of PZR, such as ubiquitination, SUMOylation, or acetylation. While the absence of evidence does not definitively rule out the existence of these modifications, it suggests that they are not as prevalent or as functionally significant as phosphorylation and glycosylation for PZR, or they remain to be discovered.

Signaling Pathways and Experimental Workflows

PZR Signaling Pathway

The following diagram illustrates the core signaling pathway initiated by PZR phosphorylation.

Experimental Workflow for PZR Phosphorylation Analysis

The diagram below outlines a typical workflow for studying PZR phosphorylation.

Experimental Workflow for PZR Glycosylation Analysis

This diagram illustrates the process for analyzing PZR glycosylation.

Experimental Protocols

Immunoprecipitation of PZR

This protocol is adapted from standard immunoprecipitation procedures.

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Stimulate cells as required (e.g., with ConA or H₂O₂).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an anti-PZR antibody overnight at 4°C on a rotator.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Centrifuge to pellet the beads.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

-

The eluate is now ready for Western blotting or mass spectrometry.

-

In-gel Digestion for Mass Spectrometry

This protocol is for proteins separated by SDS-PAGE.

-

Gel Band Excision:

-

Run the immunoprecipitated PZR sample on an SDS-PAGE gel.

-

Stain the gel with a mass spectrometry-compatible Coomassie stain.

-

Excise the protein band corresponding to PZR with a clean scalpel.

-

Cut the gel band into small pieces (approx. 1 mm³).

-

-

Destaining and Reduction/Alkylation:

-

Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

-

Dehydrate the gel pieces with 100% ACN.

-

Dry the gel pieces in a vacuum centrifuge.

-

Reduce the disulfide bonds by incubating with 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.

-

Alkylate the cysteine residues by incubating with 55 mM iodoacetamide in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.

-

-

Tryptic Digestion:

-

Wash and dehydrate the gel pieces as before.

-

Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate.

-

Once the solution is absorbed, add enough 50 mM ammonium bicarbonate to cover the gel pieces.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).

-

Pool the extracts and dry them down in a vacuum centrifuge.

-

Resuspend the peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid).

-

PNGase F Deglycosylation Assay

This protocol is for the removal of N-linked glycans from PZR.

-

Denaturing Conditions (for Western Blot analysis):

-

Combine up to 20 µg of immunoprecipitated PZR with 1 µL of 10X Glycoprotein Denaturing Buffer in a total volume of 10 µL.

-

Heat at 100°C for 10 minutes to denature the protein.

-

Chill on ice.

-

Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water.

-

Add 1 µL of PNGase F and incubate at 37°C for 1 hour.

-

Analyze the sample by SDS-PAGE and Western blotting to observe the mobility shift.

-

-

Non-Denaturing Conditions (for functional assays or mass spectrometry):

-

Combine up to 20 µg of PZR with 2 µL of 10X GlycoBuffer 2 in a total volume of 18 µL.

-

Add 2 µL of PNGase F and incubate at 37°C for 4-24 hours.

-

The deglycosylated protein is ready for further analysis.

-

Conclusion

The post-translational modifications of PZR, particularly tyrosine phosphorylation and N-linked glycosylation, are integral to its function as a signaling molecule. Phosphorylation of its ITIMs serves as a switch to recruit SHP-2 and initiate downstream signaling cascades that regulate cell adhesion and migration. Glycosylation of its extracellular domain is crucial for its interaction with lectins, providing a mechanism for the cell to sense its environment. A thorough understanding of these PTMs and their regulatory mechanisms is essential for elucidating the complex roles of PZR in health and disease and for the development of novel therapeutic strategies targeting PZR-mediated signaling pathways. Further research focusing on the quantitative aspects of these modifications and the identification of a broader range of downstream effectors will undoubtedly provide deeper insights into the biology of this important protein.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The protein tyrosine phosphatase Shp-2 regulates RhoA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SHP-2 positively regulates myogenesis by coupling to the Rho GTPase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UWPR [proteomicsresource.washington.edu]

- 7. PhosR enables processing and functional analysis of phosphoproteomic data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Conservation of the PZR Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily. It plays a crucial role as a signaling hub, regulating key cellular processes such as cell adhesion, migration, and signal transduction. PZR is characterized by an extracellular immunoglobulin variable (IgV) domain, a transmembrane domain, and an intracellular tail containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). These ITIMs are critical for its function, mediating interactions with downstream signaling molecules like the protein tyrosine phosphatase SHP-2 and Src family kinases. Given its involvement in various physiological and pathological processes, including cancer progression, understanding the evolutionary conservation of PZR is paramount for its validation as a therapeutic target. This technical guide provides a comprehensive overview of the evolutionary conservation of PZR, its signaling pathways, and detailed experimental protocols for its study.

Evolutionary Conservation of PZR

The PZR protein is highly conserved across vertebrates, indicating its fundamental role in cellular function. The sequence identity is particularly high in the functional domains, namely the extracellular IgV domain and the intracellular ITIMs.

Quantitative Data on PZR Conservation

The following table summarizes the amino acid sequence identity of PZR (MPZL1) orthologs from various vertebrate species compared to the human PZR protein. This data highlights the significant conservation of the protein throughout evolution.

| Species | Common Name | UniProt Accession | Overall Identity to Human PZR (%) | Extracellular Domain Identity (%) | Intracellular Domain Identity (%) |

| Homo sapiens | Human | O95297 | 100 | 100 | 100 |

| Mus musculus | Mouse | Q9QZ88 | 80 | 98 | 86 |

| Canis lupus familiaris | Dog | A0A8C1X2T1 | 94.8 | - | - |

| Bos taurus | Cow | Q0P5J7 | 92.7 | - | - |

| Gallus gallus | Chicken | F1N8X5 | 65 | - | - |

| Danio rerio | Zebrafish | Q6P4L3 | 52 | - | - |

Note: The sequence identities were calculated based on full-length protein alignments. The high conservation of the extracellular domain between human and mouse PZR suggests a conserved ligand-binding function.[1] The ITIM motifs within the intracellular domain are also highly conserved among higher vertebrates, underscoring their critical role in signaling.[2]

PZR Signaling Pathways

PZR functions as a critical signaling hub, primarily through its interaction with the lectin Concanavalin A (ConA) and subsequent activation of the c-Src and SHP-2 signaling pathways.

ConA-Induced PZR Signaling

Concanavalin A, a plant lectin, binds to the glycosylated extracellular domain of PZR, inducing its clustering and subsequent signal transduction.[3][4] This binding triggers the activation of the non-receptor tyrosine kinase c-Src, which is constitutively associated with PZR.[5] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[5]

Role of SHP-2 in PZR Signaling

The phosphorylation of the ITIMs on PZR creates docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2.[2][6] The recruitment of SHP-2 to the plasma membrane is a critical step in mediating the downstream effects of PZR signaling, which include the regulation of cell adhesion and migration.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the PZR protein.

Phylogenetic Analysis of PZR

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships of PZR orthologs.

Protocol:

-

Sequence Retrieval: Obtain PZR protein sequences from various species using databases like NCBI Gene and UniProt.[7][8]

-

Multiple Sequence Alignment: Align the retrieved sequences using software like MEGA (Molecular Evolutionary Genetics Analysis) with algorithms such as ClustalW or MUSCLE.[1][9][10]

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods like Maximum Likelihood or Neighbor-Joining within the MEGA software.[1][9][10]

-

Statistical Support: Assess the reliability of the tree topology using bootstrap analysis with 1000 replicates.[1][9][10]

-

Visualization: Visualize and edit the phylogenetic tree for publication.[1][9][10]

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to investigate the interaction between PZR and its binding partners, such as c-Src and SHP-2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PZR antibody and antibodies against putative interacting proteins

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest in cold lysis buffer.[11][12]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-PZR) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.[11][12]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-c-Src or anti-SHP-2) to detect the interaction.[11][12]

Analysis of N-linked Glycosylation

This protocol describes a method to analyze the N-linked glycans attached to the PZR protein.

Protocol:

-

Membrane Protein Extraction: Isolate membrane proteins from cells using a suitable detergent-based extraction method.[2][3]

-

Glycan Release: Enzymatically release the N-linked glycans from the purified PZR protein using PNGase F.[3][13][14]

-

Fluorescent Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide).[3]

-

HILIC-HPLC/UPLC: Separate and quantify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector.[2][3]

Subcellular Localization by Immunofluorescence

This protocol is used to determine the subcellular localization of the PZR protein.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary anti-PZR antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Protocol:

-

Cell Culture and Fixation: Grow cells on coverslips, then fix them with 4% paraformaldehyde.[15][16][17][18][19]

-

Permeabilization: Permeabilize the cells with Triton X-100 to allow antibody entry.[15][16][17][18][19]

-

Blocking: Block non-specific antibody binding sites with a blocking solution.[15][16][17][18][19]

-

Antibody Incubation: Incubate the cells with the primary anti-PZR antibody, followed by incubation with a fluorescently labeled secondary antibody.[15][16][17][18][19]

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the subcellular localization of PZR using a fluorescence microscope.

Conclusion

The PZR protein exhibits a high degree of evolutionary conservation, particularly in its functional domains, highlighting its essential role in vertebrate biology. Its function as a signaling hub, primarily through the ConA-induced c-Src and SHP-2 pathways, is critical for regulating fundamental cellular processes. The experimental protocols detailed in this guide provide a robust framework for further investigation into the biology of PZR and its potential as a therapeutic target in various diseases. A thorough understanding of its conserved nature and signaling mechanisms is crucial for the development of effective and specific modulators of PZR activity for therapeutic intervention.

References

- 1. megasoftware.net [megasoftware.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]